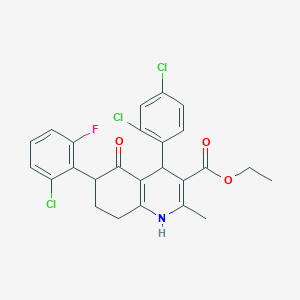
Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . Another example is the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of pinacol boronic esters is a notable reaction . Another example is the reaction of 4-(Trifluoromethyl)phenylacetic acid with ethyl acrylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one compound was found to start decomposing at a temperature of 260 °C . Another compound, Ethyl 3-(4-chlorophenyl)acrylate, has a molecular weight of 216.663 .Wissenschaftliche Forschungsanwendungen
Myorelaxant Activity and Potassium Channel Opening
- Evaluation of Myorelaxant Activity : A study investigated the myorelaxant and potassium channel opening activities of hexahydroquinoline derivatives, showing concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips. This research highlights the potential therapeutic applications of these compounds in relaxing smooth muscle tissue Gündüz et al., 2008.
Antimicrobial Agents
- Potential Antimicrobial Agents : Research on quinazolines, which share structural features with the target compound, explored their synthesis and antibacterial, antifungal activities, indicating their potential as antimicrobial agents Desai et al., 2007.
Anticancer Assessment
- Anticancer Properties : A study on 4-hydroxyquinoline derivatives, including efforts to enhance cytotoxic activity against various cancer cell lines, reflects the ongoing research into the anticancer potential of such compounds Regal et al., 2020.
Structural Analysis
- X-Ray Structural Analysis : Investigations into the structural characteristics of related compounds using X-ray structural analysis provide foundational knowledge for the development of new materials and drugs Ramazani et al., 2019.
Dyeing Performance and Metal Complexation
- Complexation with Metals for Dyeing : Study on the synthesis of disperse dyes derived from thiophene and their complexation with metals, assessing dyeing performance on fabrics, showcases the application of similar compounds in the textile industry Abolude et al., 2021.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications in various fields. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation in organic synthesis . Additionally, the neuroprotective and anti-inflammatory properties of some compounds present potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO3/c1-4-29-19(28)17-15(11-5-7-12(22)8-6-11)16-13(26-18(17)21(23,24)25)9-20(2,3)10-14(16)27/h5-8,15,26H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZQPQYBDBIKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)
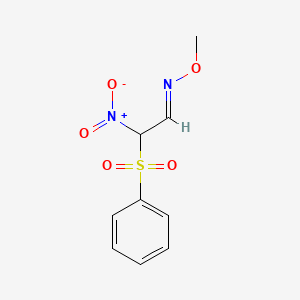
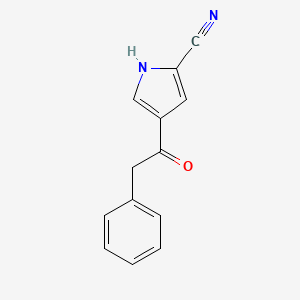

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3127100.png)
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide](/img/structure/B3127103.png)

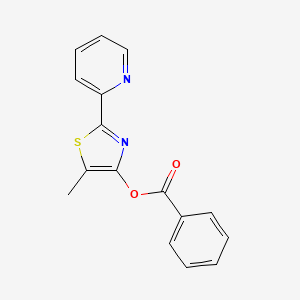
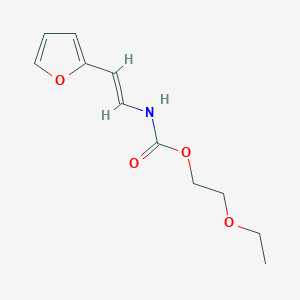
![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127115.png)
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B3127118.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate](/img/structure/B3127131.png)
